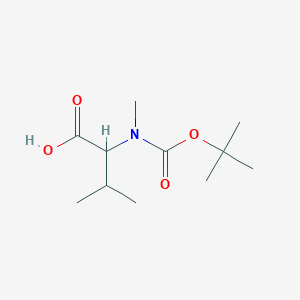

Boc-N-Me-Dl-Val-Oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUAXAVJMJDPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398479 | |

| Record name | Boc-N-Me-Dl-Val-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13850-91-4 | |

| Record name | Boc-N-Me-Dl-Val-Oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-N-methyl-L-valine: Structure and Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of Boc-N-methyl-L-valine, a crucial N-methylated amino acid derivative used extensively in peptide synthesis and medicinal chemistry. N-methylation is a key strategy for modulating the pharmacological properties of peptides, including metabolic stability, membrane permeability, and conformational rigidity. This document details the compound's structure, physical and chemical properties, and established synthesis protocols.

Chemical Structure and Identification

Boc-N-methyl-L-valine is an L-valine derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group and simultaneously methylated. Its formal IUPAC name is (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid.[1] The presence of the Boc group allows for its use as a building block in solid-phase and solution-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the peptide chain is elongated.[2][3]

Caption: 2D chemical structure of Boc-N-methyl-L-valine.

Physicochemical Properties

Boc-N-methyl-L-valine is typically a white to off-white solid, soluble in organic solvents such as methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 45170-31-8 | [1][2] |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [1] |

| Appearance | White powder / solid | [2] |

| Melting Point | 47 - 55 °C | [2][4] |

| Optical Rotation [α]20/D | -94±3° (c=0.5% in ethanol) | |

| Purity | ≥95% - 99% | [2][4] |

| SMILES | CC(C)--INVALID-LINK--O)N(C)C(=O)OC(C)(C)C | [1] |

| InChIKey | XPUAXAVJMJDPDH-QMMMGPOBSA-N | [1] |

Synthesis of Boc-N-methyl-L-valine

The most common and direct method for synthesizing Boc-N-methyl-L-valine is the N-methylation of its precursor, Boc-L-valine. This procedure typically involves a strong base and a methylating agent. An alternative approach involves on-resin methylation during solid-phase peptide synthesis.

This solution-phase method is widely used for its efficiency and scalability.[5] The reaction involves the deprotonation of both the carboxylic acid and the N-H of the Boc-protected amine, followed by selective N-alkylation.

Caption: Workflow for the direct N-methylation of Boc-L-valine.

| Method | Methylating Agent | Base / Reducing Agent | Solvent | Typical Yield (%) | Key Considerations |

| Direct Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | THF | ~74% (over 3 steps) | Requires N-protection; potential for racemization must be monitored; NaH is hazardous and requires careful handling.[5][6] |

| On-Resin Reductive Methylation | Formaldehyde | Sodium Cyanoborohydride | N,N-Dimethylformamide (DMF) | High | Milder conditions suitable for sensitive substrates on solid support; allows for site-specific methylation within a peptide sequence.[6][7] |

| Eschweiler-Clarke | Formaldehyde | Formic Acid | Aqueous | High | Typically used for free amines; irreversible reaction; avoids the formation of quaternary ammonium salts.[6] |

Experimental Protocol: Direct N-Methylation of Boc-L-Valine

This protocol is adapted from established laboratory procedures for the N-methylation of Boc-protected amino acids.[6][8]

Materials:

-

Boc-L-Valine

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl Iodide (Iodomethane)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Isopropyl Alcohol

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: Dry a round-bottom flask with a stir bar in an oven and allow it to cool under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: Add Boc-L-Valine (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 20 mL per gram of starting material).

-

Reagent Addition: Cool the solution in an ice bath (0 °C). Add methyl iodide (5.0 - 10.0 eq) to the stirred solution.[8]

-

Reaction Initiation: While maintaining the temperature at 0 °C, carefully add sodium hydride (5.0 - 10.0 eq) in small portions over 1-2 hours. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and add the NaH slowly to control the reaction rate.[8]

-

Reaction: Once all the NaH has been added, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Caution: Slowly and dropwise, add isopropyl alcohol to quench the excess NaH. When bubbling subsides, add water dropwise to quench any remaining reactive species.[6][8]

-

Solvent Removal: Reduce the solvent volume to approximately one-fifth of the original volume using a rotary evaporator.

-

Acidification & Extraction: Dilute the remaining mixture with water. Acidify the aqueous layer to a pH of 1-2 using 1M HCl. Extract the product from the aqueous phase with ethyl acetate (3 x volume).[6][8]

-

Washing & Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[6]

-

Purification: Purify the crude Boc-N-methyl-L-valine by column chromatography on silica gel as needed to achieve the desired purity.

References

- 1. Boc-N-methyl-L-valine | C11H21NO4 | CID 7010608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]

- 4. 45170-31-8 Boc-N-methyl-L-valine AKSci J91148 [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to Boc-N-methyl-L-valine (CAS 45170-31-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-N-methyl-L-valine (tert-butoxycarbonyl-N-methyl-L-valine) is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, namely the N-terminal Boc protecting group and the N-methylated amide bond, offer strategic advantages in the synthesis of peptides and peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of Boc-N-methyl-L-valine, including its physicochemical properties, synthesis, and applications. Detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS) are presented, alongside a discussion of its role in improving the pharmacokinetic profiles of peptide-based drug candidates. The guide also explores the broader implications of N-methylation in peptide drug design, with illustrative examples in antiviral and immunosuppressive therapies.

Introduction

Peptide-based therapeutics have gained considerable attention due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, low membrane permeability, and consequently, limited oral bioavailability.[1] N-methylation of the peptide backbone is a key chemical modification strategy to address these limitations.[2][3] The substitution of an amide proton with a methyl group imparts steric hindrance, protecting the peptide bond from enzymatic degradation by proteases.[1] Furthermore, N-methylation can enhance membrane permeability by reducing the number of hydrogen bond donors and promoting a more lipophilic conformation.[1]

Boc-N-methyl-L-valine serves as a crucial building block for introducing N-methylated valine residues into peptide sequences. The tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS).[4] This guide will delve into the technical aspects of using Boc-N-methyl-L-valine in research and drug development.

Physicochemical Properties

Boc-N-methyl-L-valine is a white to off-white solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[5] Its key physicochemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 45170-31-8 | [4][5] |

| Molecular Formula | C₁₁H₂₁NO₄ | [4] |

| Molecular Weight | 231.29 g/mol | |

| Appearance | White to off-white powder/crystal | [4][5] |

| Melting Point | 47-51 °C | [4] |

| Optical Rotation | [α]²⁰/D −94±3°, c = 0.5% in ethanol | |

| Purity | ≥98% | [6] |

Synthesis and Characterization

While commercially available from various suppliers, Boc-N-methyl-L-valine can also be synthesized in the laboratory. A common method involves the direct N-methylation of Boc-L-valine.

General Synthesis Protocol for Boc-N-methyl-L-valine

A prevalent method for the N-methylation of Boc-protected amino acids involves the use of a strong base and a methylating agent.

Materials:

-

Boc-L-valine

-

Sodium hydride (NaH)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve Boc-L-valine (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add methyl iodide (3.0 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield Boc-N-methyl-L-valine.

Characterization

The identity and purity of synthesized Boc-N-methyl-L-valine can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the N-methyl group.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Peptide Synthesis and Drug Development

The primary application of Boc-N-methyl-L-valine is in the synthesis of peptides with improved pharmacological properties.[4]

Solid-Phase Peptide Synthesis (SPPS)

Boc-N-methyl-L-valine is well-suited for Boc-based SPPS. The incorporation of this sterically hindered amino acid can be challenging and often requires optimized coupling conditions.

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Key Advantages | Key Disadvantages |

| DCC | HOBt | 2-4 hours | 85-95 | 1-5 | Low cost | Formation of insoluble DCU byproduct |

| DIC | HOBt/Oxyma | 1-2 hours | >99 | <1 | Soluble byproduct, high efficiency | Can be less effective for highly hindered couplings |

| HBTU | HOBt/DIEA | 30-60 min | 98-99.5 | <0.5 | Fast, high efficiency | Potential for guanidinylation of the N-terminus |

| HATU | HOAt/DIEA | 20-45 min | >99 | <0.1 | Very fast, highly efficient for hindered couplings | Higher cost |

Experimental Protocol: Incorporation of Boc-N-methyl-L-valine in Boc-SPPS

Materials:

-

Boc-N-methyl-L-valine

-

Peptide-resin with a free N-terminal amine

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by washing with DMF.

-

Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash), then for 20-30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and isopropanol, followed by DMF.

-

Neutralization: Treat the resin with a solution of 5-10% DIEA in DCM to neutralize the TFA salt of the N-terminal amine. Wash thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate Boc-N-methyl-L-valine (2-4 equivalents relative to resin loading) with HBTU (2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to the activation mixture.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring: Perform a qualitative test (e.g., Kaiser test for primary amines, though not applicable for the subsequent N-methylated amine) to monitor the completion of the coupling. For N-methylated residues, a small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm coupling. If the coupling is incomplete, a second coupling can be performed.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling cycles for the subsequent amino acids in the peptide sequence.

Workflow for Boc-SPPS Cycle

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Impact of N-Methylation on Peptide Properties

The introduction of N-methylated amino acids, such as N-methyl-valine, can significantly alter the biological and pharmacological properties of peptides.

Table 3: Effects of N-Methylation on Peptide Characteristics

| Property | Effect of N-Methylation | Rationale | Reference(s) |

| Metabolic Stability | Increased | Steric hindrance of the N-methyl group protects the amide bond from proteolytic cleavage. | [1][7] |

| Membrane Permeability | Generally Increased | Reduces the number of hydrogen bond donors and can induce conformations that shield polar groups, enhancing lipophilicity. | [1][8] |

| Oral Bioavailability | Potentially Increased | A consequence of enhanced metabolic stability and membrane permeability. | [9] |

| Receptor Binding Affinity | Can be increased, decreased, or unchanged | N-methylation restricts conformational flexibility, which can either favor or disfavor the bioactive conformation required for receptor binding. | [7] |

Table 4: Example of N-Methylation Impact on Biological Activity of Insulin Analogs

| Insulin Analog | Biological Activity (Lipogenesis) | Receptor Binding Affinity |

| [MeIle²-A]insulin | 5.4 ± 0.3% | 4.6 ± 2.3% |

| [MeVal³-A]insulin | 2.1 ± 0.2% | 1.0 ± 0.3% |

Data relative to natural insulin. Source:[10]

Case Studies in Drug Development

While Boc-N-methyl-L-valine is a specialized building block, the principles of using protected valine derivatives are well-illustrated in the synthesis of several approved drugs.

Valacyclovir: An Antiviral Prodrug

Valacyclovir is an L-valyl ester prodrug of the antiviral agent acyclovir.[11] The addition of the valine moiety, introduced using Boc-L-valine during synthesis, significantly enhances the oral bioavailability of acyclovir.[11] Upon oral administration, esterases in the body cleave the valine ester, releasing the active drug.[11]

Logical Workflow for Valacyclovir Synthesis

Caption: Simplified workflow for the synthesis of Valacyclovir.

Cyclosporine and Immunosuppression

Cyclosporine is a cyclic peptide immunosuppressant that contains several N-methylated amino acids.[] Its mechanism of action involves binding to cyclophilin, and the resulting complex inhibits calcineurin, a phosphatase crucial for the activation of T-cells.[] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), thereby blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines like interleukin-2 (IL-2). The synthesis of cyclosporine analogs often utilizes N-methylated amino acid building blocks to probe structure-activity relationships and improve the therapeutic index.

Signaling Pathway of Cyclosporine Action

Caption: Cyclosporine's inhibition of the calcineurin-NFAT pathway.

Conclusion

Boc-N-methyl-L-valine is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic potential. The strategic incorporation of N-methylated valine residues can significantly improve the metabolic stability and cell permeability of peptide drug candidates. While the synthesis and incorporation of this sterically hindered amino acid require careful optimization of reaction conditions, the potential benefits for drug development are substantial. The principles demonstrated in the synthesis of drugs like valacyclovir and the mechanism of action of N-methylated peptides like cyclosporine underscore the importance of such modifications in modern medicinal chemistry. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize Boc-N-methyl-L-valine in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. US20050192296A1 - Process for the preparation of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]

- 6. Peptides and peptidomimetics as immunomodulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of N-methylation of selected peptide bonds on the biological activity of insulin. [2-N-methylisoleucine-A]insulin and [3-N-methylvaline-A]insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide on N-tert-butoxycarbonyl-N-methyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

N-tert-butoxycarbonyl-N-methyl-L-valine, commonly abbreviated as Boc-N-Me-L-Val-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in the synthesis of peptides and peptidomimetics, compounds that mimic the structure and function of natural peptides.[1] The incorporation of the N-methyl group offers significant advantages in drug design, including enhanced metabolic stability and improved cell membrane permeability.[1] This guide provides a comprehensive overview of its properties, synthesis, and key applications.

Core Properties and Data

Boc-N-Me-L-Val-OH is a white to off-white crystalline powder.[2] Its chemical structure features the L-valine backbone with two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group also attached to the amino nitrogen. This N-methylation is a critical feature for its use in medicinal chemistry.

| Property | Value | Reference |

| IUPAC Name | (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | [3] |

| Synonyms | Boc-N-Me-Val-OH, N-Boc-N-methyl-L-valine, (S)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid | [3][4] |

| CAS Number | 45170-31-8 | [3][4] |

| Molecular Formula | C11H21NO4 | [3] |

| Molecular Weight | 231.29 g/mol | [3] |

| Appearance | White to off-white powder or crystalline solid | [2][4] |

| Optical Rotation (α)D | -87.0 to -97.0 deg (c=0.5, EtOH) | [2] |

Experimental Protocols

Synthesis of N-tert-butoxycarbonyl-N-methyl-L-valine

A common synthetic route to Boc-N-Me-L-Val-OH involves the N-methylation of the Boc-protected L-valine.

Materials:

-

N-Boc-L-valine

-

Methyl iodide (CH3I)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of N-Boc-L-valine in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The reaction mixture is stirred at 0 °C for 30 minutes, and then at room temperature until the evolution of hydrogen gas ceases.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with water and brine. The aqueous layers are combined and acidified to a pH of 2-3 with cold 1N HCl. The acidified aqueous layer is then extracted with diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure N-tert-butoxycarbonyl-N-methyl-L-valine.

Applications in Research and Development

The primary application of Boc-N-Me-L-Val-OH is in solid-phase and solution-phase peptide synthesis.[5] The N-methyl group imparts several desirable properties to the resulting peptides:

-

Enhanced Proteolytic Resistance: The methyl group sterically hinders the approach of proteases, increasing the peptide's stability in biological systems.[1]

-

Improved Membrane Permeability: N-methylation can increase the lipophilicity of a peptide, which can lead to better absorption and cell penetration.[1]

-

Conformational Rigidity: The presence of the N-methyl group can restrict the conformational freedom of the peptide backbone, which can be advantageous for receptor binding.[1]

These properties make Boc-N-Me-L-Val-OH a valuable building block in the development of peptide-based therapeutics, including potential anticancer agents.[4]

Visualizations

Logical Relationship of Boc Protection in Peptide Synthesis

Caption: Logic of Boc protection in peptide synthesis.

Experimental Workflow: Synthesis and Purification

Caption: Workflow for Boc-N-Me-L-Val-OH synthesis.

References

understanding Boc protection in peptide synthesis

An In-Depth Technical Guide to Boc Protection in Peptide Synthesis

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group was a foundational Nα-amino protecting group that enabled the routine synthesis of peptides. This guide provides a comprehensive technical overview of the Boc protection strategy, its underlying chemistry, detailed experimental protocols, and its place in modern peptide synthesis.

The Chemistry of the Boc Protecting Group

The Boc group is prized for its stability under a wide range of conditions and its facile removal with moderately strong acids.[1][2] This acid lability is the key to its use in a stepwise synthetic strategy.[2][3]

Boc Protection of Amino Acids

The introduction of the Boc group to the α-amino group of an amino acid is typically achieved through nucleophilic substitution using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4][5] The base deprotonates the amino group, enhancing its nucleophilicity to attack a carbonyl carbon of the anhydride.[5]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a critical step in the SPPS cycle, accomplished with a moderately strong acid like trifluoroacetic acid (TFA).[4][] The mechanism involves:

-

Protonation of the Boc group's carbonyl oxygen by the acid.[4]

-

Cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate.[2][4]

-

The carbamic acid readily decarboxylates, releasing the free amine of the peptide chain and carbon dioxide.[4]

The generated tert-butyl cation is a reactive electrophile that can cause side reactions, particularly alkylation of nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[2][7] Therefore, scavengers such as dithioethane (DTE) are often added to the deprotection solution to trap these cations.[7][8]

The Boc Solid-Phase Peptide Synthesis (SPPS) Strategy

The Boc-SPPS methodology, also known as the Boc/Bzl strategy, relies on a principle of graduated acid lability.[9][10] The temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while more permanent, benzyl-based (Bzl) side-chain protecting groups and the resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for removal in the final cleavage step.[3][7][10]

The synthesis is a cyclical process involving three key steps:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[9]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine with a hindered base, typically diisopropylethylamine (DIEA).[7][11]

-

Coupling: The next Nα-Boc protected amino acid is activated by a coupling agent and reacted with the free amine to form a new peptide bond.[9]

This cycle is repeated until the desired peptide sequence is assembled.[9]

Data Presentation: Reagents and Conditions

The efficiency of each step in the Boc-SPPS cycle is critical for the overall yield and purity of the final peptide.

Table 1: Nα-Boc Protection of Amino Acids

| Reagent | Base | Solvent System | Typical Time | Typical Yield | Notes |

|---|---|---|---|---|---|

| (Boc)₂O | NaOH, Na₂CO₃, or TEA | Dioxane/Water, THF/Water | 1-2 hours | >95% | Most common and efficient method.[4] |

| BOC-ON | Triethylamine (TEA) | Dioxane/Water | ~2 hours | Excellent | Byproduct is easily removed by extraction.[12] |

Table 2: Conditions for Nα-Boc Deprotection in SPPS

| Reagent | Concentration | Scavenger (if needed) | Typical Time | Efficiency | Notes |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 25-50% in DCM | 0.5% DTE for Cys, Met, Trp | 20-30 minutes | >99% | The most standard and common method.[4][8] |

| Hydrochloric acid (HCl) | 4M in Dioxane | None | 30-60 minutes | >98% | An alternative to TFA.[4] |

Table 3: Common Coupling Reagents Used in Boc-SPPS

| Reagent | Type | Activation Mechanism | Notes |

|---|---|---|---|

| DCC/HOBt | Carbodiimide | Forms HOBt active ester, suppresses racemization.[13] | Dicyclohexylurea (DCU) byproduct is insoluble in DCM/DMF but soluble in TFA.[13] |

| HBTU/DIEA | Aminium Salt | Rapidly forms HOBt active ester. | Highly efficient, especially for difficult couplings.[11][14] |

| HATU/DIEA | Aminium Salt | Forms highly reactive HOAt active ester. | More reactive than HBTU due to the properties of HOAt.[14][15] |

Table 4: Common Final Cleavage Cocktails for Boc-SPPS

| Reagent | Conditions | Scavengers | Use Case |

|---|---|---|---|

| Hydrogen Fluoride (HF) | 0°C, 1 hour | Anisole, cresol, DMS | "Low-High" HF procedure is common; requires specialized apparatus.[8][16] |

| TFMSA | 0°C to RT, 1-2 hours | Thioanisole, m-cresol, EDT | A strong acid alternative to HF.[16] |

| Reagent K | Room Temp, 1-2 hours | TFA/water/phenol/thioanisole/EDT | A universal cocktail for complex peptides, though often unnecessary with modern protecting groups.[9][17] |

Experimental Protocols

Protocol: Nα-Boc Protection of an Amino Acid (General)

This protocol describes a general procedure for protecting an amino acid using di-tert-butyl dicarbonate ((Boc)₂O).[4][12]

-

Dissolution : Dissolve the amino acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water.

-

Reagent Addition : While stirring at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the solution.

-

Reaction : Continue stirring for 1-2 hours. The reaction progress can be monitored by TLC.

-

Work-up : Dilute the mixture with water and perform an extraction with an organic solvent (e.g., ethyl acetate) to remove byproducts.

-

Isolation : Acidify the aqueous layer with a dilute acid (e.g., 5% citric acid) and extract the Boc-protected amino acid with ethyl acetate.

-

Drying : Dry the combined organic layers over sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the product.

Protocol: Standard Boc-SPPS Cycle

This protocol outlines the manual steps for one cycle of amino acid addition.[8][9]

-

Resin Swelling : Swell the Boc-aminoacyl-resin in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.

-

Deprotection :

-

Washing : Wash the peptide-resin thoroughly with DCM (2x) and then isopropanol (IPA) (2x) to remove residual TFA.[8]

-

Neutralization :

-

Add a solution of 5-10% DIEA in DCM to the resin.

-

Agitate for 1-2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (3x) to remove excess DIEA.

-

-

Coupling :

-

In a separate vessel, pre-activate the next Nα-Boc-amino acid (2-4 equiv.) with a coupling agent like HBTU (2-4 equiv.) in DMF.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Add DIEA (4-6 equiv.) to initiate the coupling reaction.[9]

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result indicates a complete reaction.

-

-

Final Washing : Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.

Protocol: Final Cleavage and Peptide Precipitation

This protocol describes a general procedure using a TFA-based cleavage cocktail. For HF cleavage, specialized equipment and safety precautions are mandatory.[9]

-

Resin Preparation : Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage :

-

Add a pre-chilled cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) to the resin in a reaction vessel.[9]

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Peptide Isolation :

-

Filter the mixture to separate the resin beads. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates.

-

-

Precipitation :

-

Slowly add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether with stirring.

-

A white precipitate of the crude peptide should form.

-

-

Collection and Washing :

-

Collect the peptide by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

-

Drying : Dry the crude peptide under vacuum. The peptide can then be purified, typically by reverse-phase HPLC.

Orthogonality and Strategic Choice: Boc vs. Fmoc

The principle of orthogonality is crucial in multi-step synthesis.[1][18] Two protecting groups are orthogonal if one can be removed selectively without affecting the other.[1] The Boc/Bzl strategy is considered "quasi-orthogonal" because both the temporary (Boc) and permanent (Bzl) groups are acid-labile, relying on different strengths of acid for removal.[19][20]

The main alternative, the Fmoc/tBu strategy, is truly orthogonal.[3][19] The Nα-Fmoc group is base-labile (removed by piperidine), while the tert-butyl (tBu) based side-chain groups are acid-labile (removed by TFA).[3] The choice between Boc and Fmoc strategies depends on the peptide sequence, desired modifications, and available equipment.

While the milder conditions of the Fmoc strategy have made it the dominant method for routine peptide synthesis, the Boc strategy remains a powerful and relevant tool.[2][3] It can offer advantages for synthesizing long or difficult sequences prone to aggregation, where the acidic deprotection step helps to solvate the growing peptide chain.[2][3] A thorough understanding of its chemistry and protocols is essential for its successful application in modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 7. peptide.com [peptide.com]

- 8. chempep.com [chempep.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 17. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 18. fiveable.me [fiveable.me]

- 19. benchchem.com [benchchem.com]

- 20. biosynth.com [biosynth.com]

The Dual-Edged Sword of the Backbone: An In-depth Technical Guide to the Role of N-methylation in Peptide Structure

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at overcoming their inherent limitations such as poor metabolic stability and low cell permeability. Among the arsenal of chemical biology tools, N-methylation—the substitution of an amide proton with a methyl group on the peptide backbone—stands out as a powerful and versatile strategy. This seemingly subtle alteration can profoundly influence a peptide's three-dimensional structure, and in turn, its biological activity, stability, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the multifaceted role of N-methylation in shaping peptide structure, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

The Structural and Energetic Consequences of N-Methylation

The primary effect of introducing a methyl group onto the amide nitrogen of a peptide backbone is twofold: it imparts steric hindrance and removes a hydrogen bond donor.[1] This modification has significant repercussions for the peptide's conformational freedom and polarity.

Conformational Constraints: The added steric bulk of the methyl group restricts rotation around the peptide bond, influencing the overall conformational landscape of the peptide.[1][2] This can lead to the stabilization of specific secondary structures, such as β-turns or helical motifs, by locking the peptide into a more rigid, bioactive conformation.[1][3] The influence of N-methylation on conformation is highly dependent on the chirality of the adjacent amino acid residues. For instance, in homochiral sequences, N-methylation shows a strong preference for a βVI-folded conformation which contains a middle cis amide bond.[3] Conversely, heterochiral sequences tend to retain a βII-folded conformation with a trans middle amide bond.[3]

Energetic Impact: The replacement of the amide proton with a methyl group eliminates a hydrogen bond donor, which significantly increases the lipophilicity of the peptide.[1] This reduction in polarity is a key factor in enhancing membrane permeability, as it lowers the energetic penalty of transitioning from an aqueous environment to the hydrophobic core of a lipid bilayer.[2][4]

Enhancing Proteolytic Stability: A Shield Against Degradation

One of the most significant advantages of N-methylation in peptide drug design is the remarkable increase in resistance to enzymatic degradation.[5][6] Proteases, the enzymes responsible for cleaving peptide bonds, often recognize and bind to their substrates through a network of hydrogen bonds with the peptide backbone.

N-methylation confers proteolytic resistance primarily through two mechanisms:

-

Disruption of Enzyme Recognition: By removing the amide proton, N-methylation prevents the formation of crucial hydrogen bonds between the peptide and the active site of the protease.[2]

-

Steric Hindrance: The methyl group acts as a steric shield, physically obstructing the approach of the protease to the scissile peptide bond.[2][5] This steric hindrance can even confer protection to neighboring amide bonds, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[5]

The impact of N-methylation on proteolytic stability can be dramatic, leading to substantial increases in the in vivo half-life of therapeutic peptides.[5]

Table 1: Quantitative Comparison of Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

| Peptide | Modification | Protease | Half-life (t½) | Fold Increase in Stability |

| G-protein-binding peptide (DKLYWWEFL) | Non-methylated | Trypsin | ~2.5 min | - |

| N-Me-D (at P2 position) | Trypsin | 3 h | 72 | |

| N-Me-K (at P1 position) | Trypsin | > 42 h | > 1000 | |

| N-Me-L (at P1' position) | Trypsin | > 42 h | > 1000 | |

| N-Me-Y (at P2' position) | Trypsin | > 42 h | > 1000 | |

| Peptide A | Unmodified | Human Serum | 15 minutes | - |

| N-methylated at P1 | Human Serum | 120 minutes | 8 | |

| Peptide B | Unmodified | Human Serum | 35 minutes | - |

| N-methylated at P2 | Human Serum | > 240 minutes | > 6.8 |

Data is illustrative and sourced from multiple studies.[2][5]

Mechanism of N-methylation-induced proteolytic stability.

Improving Membrane Permeability and Oral Bioavailability

A major hurdle in peptide drug development is achieving sufficient membrane permeability to allow for oral administration and targeting of intracellular components. N-methylation has emerged as a key strategy to enhance the ability of peptides to cross cellular membranes.[4][7][8]

The primary mechanisms by which N-methylation improves membrane permeability include:

-

Reduced Hydrogen Bonding Capacity: By removing amide protons, N-methylation decreases the peptide's overall capacity for hydrogen bonding with surrounding water molecules.[2][4] This reduces the energetic cost of desolvation, which is a critical step for a molecule to partition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[4]

-

Increased Lipophilicity: The addition of a methyl group increases the overall lipophilicity of the peptide, further favoring its interaction with the lipid membrane.[2]

-

Conformational Control and Shielding of Polar Groups: The conformational constraints imposed by N-methylation can promote the formation of intramolecular hydrogen bonds.[4][7] This allows the peptide to adopt a "chameleonic" structure where polar groups are shielded from the solvent, presenting a more hydrophobic exterior to the cell membrane and facilitating passive diffusion.[4]

These effects can lead to a significant improvement in oral bioavailability, a long-sought-after goal in peptide therapeutics.[7][9]

Table 2: Impact of N-Methylation on Peptide Permeability

| Peptide Scaffold | N-Methylation Status | Assay Type | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (F) in Rat |

| Cyclic Hexapeptide 1 | Non-methylated | RRCK | 0.2 ± 0.1 | - |

| Trimethylated | RRCK | 2.1 ± 0.1 | 28% | |

| Cyclic Hexapeptide 2 | Non-methylated | RRCK | 0.1 ± 0.1 | - |

| Tetramethylated | RRCK | 1.1 ± 0.1 | - | |

| Veber-Hirschmann Analog | Non-methylated | - | - | Not bioavailable |

| Tri-N-methylated | - | - | 10% |

Data compiled from multiple sources.[7][9]

Mechanism of N-methylation enhanced permeability.

Experimental Protocols

Solid-Phase Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides often presents challenges due to the steric hindrance of the N-methyl group, which can lead to incomplete coupling reactions.[1][10] Several methods have been developed to address this, with on-resin methylation being a common and effective approach.[11][12]

On-Resin N-Methylation Protocol (Fukuyama-Mitsunobu approach adaptation):

This three-step procedure is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS).[13]

-

Sulfonylation: The N-terminal α-amino group of the resin-bound peptide is protected with an o-nitrobenzenesulfonyl (o-NBS) group.

-

Reagents: o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine or diisopropylethylamine (DIEA) in N-methylpyrrolidone (NMP) or dichloromethane (DCM).

-

Procedure: Swell the resin in the appropriate solvent. Add the sulfonylation cocktail to the resin and shake at room temperature. The reaction progress can be monitored by a Kaiser test (will be negative upon completion).

-

-

Methylation: The sulfonated amine is then methylated.

-

Reagents: A methylating agent such as methyl p-toluenesulfonate or dimethyl sulfate, and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) in a suitable solvent like dimethylformamide (DMF).

-

Procedure: Add the methylation solution to the sulfonated resin and shake at room temperature.

-

-

Desulfonylation: The o-NBS protecting group is removed to liberate the N-methylated amine.

-

Reagents: A thiol, such as β-mercaptoethanol or thiophenol, and a base like DBU in DMF.

-

Procedure: Treat the resin with the desulfonylation solution and shake until the protecting group is completely removed.

-

Coupling onto an N-Methylated Amino Acid:

Coupling the next amino acid onto the newly formed N-methylated (secondary) amine is particularly challenging.[14] The use of potent coupling reagents is often necessary to achieve high yields.[10][14]

-

Recommended Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-hydroxy-7-azabenzotriazole) are often effective.[10][14]

-

Protocol using HATU:

-

Swell the resin in DMF or NMP.

-

Dissolve 4 equivalents of the Fmoc-amino acid in DMF or NMP.

-

Add 4 equivalents of HATU and 8 equivalents of DIEA.

-

Mix the solution at room temperature for 5 minutes for pre-activation.

-

Add the activated amino acid solution to the resin and shake for at least one hour.

-

Monitor the coupling completion using a bromophenol blue test, as the ninhydrin test is not reliable for secondary amines.[14]

-

Workflow for on-resin N-methylation in SPPS.

Proteolytic Stability Assay

This assay measures the rate of peptide degradation in the presence of a specific protease or in a biological matrix like human serum.[2][5]

-

Peptide Synthesis and Purification: Synthesize both the non-methylated and N-methylated peptides using SPPS and purify them to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity of the peptides by mass spectrometry.[5]

-

Reaction Setup: Dissolve the peptide in an appropriate assay buffer (e.g., phosphate-buffered saline for serum stability or a specific buffer for a purified enzyme).

-

Initiation of Digestion: Add the protease or serum to the peptide solution to initiate the degradation reaction. Incubate at 37°C.

-

Time-Point Quenching: At various time points, withdraw an aliquot of the reaction mixture and quench the enzymatic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).[2]

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins.

-

Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of the remaining intact peptide.

-

Half-Life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t½) from the degradation curve.[2]

Cell Permeability Assay (Caco-2)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[4][8]

-

Cell Culture: Culture Caco-2 cells on Transwell® inserts until they form a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be >250 Ω·cm².[4]

-

Permeability Assay (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add fresh HBSS to the basolateral (receiver) compartment.

-

Add the test peptide dissolved in HBSS to the apical (donor) compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

-

Sampling: At various time points, collect samples from the basolateral compartment and replace with fresh HBSS.

-

Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS or another sensitive analytical method.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of peptide appearance in the receiver compartment.

-

A is the surface area of the Transwell® membrane.

-

C₀ is the initial concentration of the peptide in the donor compartment.[4]

-

Conclusion

N-methylation is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. By strategically introducing methyl groups into the peptide backbone, it is possible to fine-tune critical properties, including conformational rigidity, proteolytic stability, and membrane permeability. This can lead to the rational design of peptide-based therapeutics with significantly improved pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the structural and functional consequences of N-methylation, coupled with robust synthetic and analytical methodologies, is essential for harnessing the full potential of this modification to create the next generation of peptide drugs.

References

- 1. lifetein.com [lifetein.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving oral bioavailability of cyclic peptides by N-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. peptide.com [peptide.com]

An In-depth Technical Guide to the Solubility of Boc-N-methyl-L-valine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-N-methyl-L-valine, a crucial protected amino acid in peptide synthesis and drug discovery. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for its determination.

Core Compound Information

Boc-N-methyl-L-valine is a derivative of the amino acid L-valine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and N-methylated. This modification is significant in peptide synthesis as N-methylation can enhance the metabolic stability and cell permeability of peptides. Understanding its solubility is critical for its effective use in synthetic protocols and formulation development.

Solubility Data

| Solvent | Solubility | Source |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Water | Less Soluble / Insoluble | [1][2] |

| Dichloromethane | Soluble | [3] |

| Dimethylformamide (DMF) | Soluble | [3] |

| Chloroform | Soluble | [2] |

| Ethanol | Freely Soluble (for Boc-L-valine) | [4] |

| Ether | Freely Soluble (for Boc-L-valine) | [4] |

Note: Some of the qualitative solubility data is for the related compound Boc-L-valine and should be considered as an estimation for Boc-N-methyl-L-valine.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of Boc-N-methyl-L-valine in a given solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the dissolved solute.

Materials:

-

Boc-N-methyl-L-valine

-

Selected solvents (e.g., methanol, DMSO, water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known mass of Boc-N-methyl-L-valine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

-

Equilibration:

-

Add an excess amount of Boc-N-methyl-L-valine to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) to allow the solution to reach equilibrium. This may take several hours to days, depending on the compound and solvent.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vial and allow the undissolved solid to settle.

-

Centrifuge the sample to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Using HPLC:

-

Inject the filtered supernatant onto the HPLC system.

-

Analyze the sample under the same conditions as the calibration standards.

-

Determine the concentration of Boc-N-methyl-L-valine in the sample by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

If Boc-N-methyl-L-valine has a suitable chromophore, measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax).

-

Use the calibration curve to determine the concentration of the compound in the sample.

-

-

-

Calculation of Solubility:

-

The concentration determined in the previous step represents the solubility of Boc-N-methyl-L-valine in the chosen solvent at the specified temperature. The solubility can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagram illustrates the general experimental workflow for determining the solubility of Boc-N-methyl-L-valine.

References

In-Depth Technical Guide: Boc-N-Me-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and quality control workflow for Boc-N-Me-Val-OH (Boc-N-methyl-L-valine), a critical building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-N-Me-Val-OH is an N-methylated amino acid derivative where the amino group of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This modification enhances its utility in solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions and allowing for controlled peptide chain elongation.[1][2]

The key quantitative properties of Boc-N-Me-Val-OH are summarized in the table below, with comparative data for the non-methylated analog, Boc-L-valine, for reference.

| Property | Boc-N-Me-Val-OH | Boc-L-Valine |

| Molecular Weight | 231.29 g/mol [3][4][5] | 217.26 g/mol [6][7] |

| Molecular Formula | C₁₁H₂₁NO₄[1][2][4] | C₁₀H₁₉NO₄[6][7] |

| CAS Number | 45170-31-8[1][3][4][8] | 13734-41-3[7] |

| Appearance | White to off-white powder or solid[2] | White crystalline powder[9] |

| Melting Point | 47 - 51 °C[1] | 77 - 80 °C[10] |

| Optical Rotation [α]20/D | -94±3° (c=0.5% in ethanol)[4][5] | -6.2±0.5° (c=1% in acetic acid)[10] |

| Purity (Assay) | ≥99.0% (TLC)[4][5] | ≥99.0% (T)[10] |

Experimental Protocols for Characterization

The precise characterization of Boc-N-Me-Val-OH is essential to ensure its identity, purity, and suitability for peptide synthesis.[3] The following are detailed methodologies for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation of the molecule.

-

Objective: To verify the chemical structure of Boc-N-Me-Val-OH, including the presence of the Boc group, the N-methyl group, and the valine side chain.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of Boc-N-Me-Val-OH and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to optimize homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 1-second relaxation delay).[3]

-

Expected Signals: A characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group (around 1.4 ppm), a singlet for the three protons of the N-methyl group, and signals corresponding to the protons of the valine residue.[3]

-

-

¹³C NMR Acquisition:

-

Data Processing and Analysis:

-

Process the spectra using appropriate software (Fourier transformation, phase correction, baseline correction).

-

Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]

-

Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the Boc-N-Me-Val-OH structure.

-

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Objective: To verify the molecular mass of Boc-N-Me-Val-OH.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of Boc-N-Me-Val-OH in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Look for the molecular ion peak corresponding to the calculated mass of Boc-N-Me-Val-OH (231.29). Common adducts to look for are [M+H]⁺ (232.29) or [M+Na]⁺ (254.27).

-

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound.

-

Objective: To determine the purity of Boc-N-Me-Val-OH and identify any potential impurities.

-

Methodology:

-

Sample Preparation: Prepare a standard solution of Boc-N-Me-Val-OH of known concentration in the mobile phase.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is common.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at a wavelength around 214 nm.

-

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Data Analysis: Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Quality Control Workflow

A robust quality control (QC) process is critical to ensure the reliability of Boc-N-Me-Val-OH as a raw material in peptide synthesis.[8] The following diagram illustrates a typical QC workflow.

References

- 1. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Quality control: the central pillar supporting peptide manufacturing [manufacturingchemist.com]

- 5. lcms.cz [lcms.cz]

- 6. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. directhealthshop.com [directhealthshop.com]

- 9. researchgate.net [researchgate.net]

- 10. Boc-Val-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

The Stability of Boc-Protected Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide synthesis and organic chemistry. Its widespread use is attributed to its unique stability profile: robust under many synthetic conditions yet readily removable under specific acidic environments. This technical guide provides a comprehensive analysis of the stability of Boc-protected amino acids, offering quantitative data, detailed experimental protocols, and a thorough examination of factors influencing its performance in complex synthetic applications, particularly in Solid-Phase Peptide Synthesis (SPPS).

Core Chemical Stability Profile

The utility of the Boc group is defined by its predictable lability under acidic conditions and its stability towards basic, nucleophilic, and reductive environments. This selective reactivity is fundamental to the principle of orthogonal protection in multi-step synthesis.

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage by acids. The most common method for Boc deprotection involves treatment with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, or hydrogen chloride (HCl) in an organic solvent like dioxane.[1][2][3] The cleavage mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, leading to the fragmentation of the protonated intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the free amine.[4] The rate of this acid-catalyzed hydrolysis has been found to exhibit a second-order dependence on the concentration of acids like HCl.

Stability to Basic and Nucleophilic Conditions: A key advantage of the Boc group is its exceptional stability under basic and nucleophilic conditions.[5] It is resistant to hydrolysis by bases and stable towards common nucleophiles, which allows for the use of base-labile protecting groups, such as Fmoc, in orthogonal protection schemes.[6]

Reductive Stability: The Boc group is stable to catalytic hydrogenation conditions (e.g., H₂, Pd/C), a method typically used to remove the Carboxybenzyl (Cbz or Z) protecting group.[7] This orthogonality is crucial when designing synthetic routes that require the selective deprotection of different functional groups within the same molecule.

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Boc-protected amine.

Quantitative Stability Data

The efficiency of Boc deprotection is highly dependent on the reagent, solvent, temperature, and the specific amino acid residue. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Acidic Deprotection Conditions

| Substrate | Reagent/Solvent | Time | Yield/Result | Reference(s) |

| N-Boc-Amino Acids | 4 M HCl in Dioxane | 30 min | Fast, efficient, and selective deprotection | [2][3] |

| N-Boc-Amino Acids | 50% TFA in DCM | 5 min | Incomplete deprotection (78% target peptide) | [8] |

| N-Boc-Amino Acids | 50% TFA in DCM | > 5 min (longer) | Complete deprotection | [8] |

| Boc-Peptide | 50% TFA in DCM | 15 - 25 min | Standard condition for Boc-SPPS | [9] |

| N-Boc derivatives | PTSA-based Deep Eutectic Solvent | 10 - 30 min | Quantitative yields | [10] |

Table 2: Thermal Deprotection of N-Boc Amines (30 min residence time)

| Substrate | Solvent | Temperature (°C) | Conversion/Yield (%) | Reference(s) |

| N-Boc Imidazole | TFE | 120 | 100 | [11] |

| N-Boc Imidazole | Methanol | 120 | 100 | [11] |

| N-Boc Imidazole | THF | 200 | 97 | [11] |

| N-Boc Aniline | TFE | 240 | 93 | [11] |

| N-Boc Aniline | Methanol | 240 | 88 | [11] |

| N-Boc Phenethylamine | TFE | 240 | 44 | [11] |

Orthogonality in Peptide Synthesis

The success of complex peptide synthesis relies on the orthogonal stability of different protecting groups. The Boc group's acid-lability is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. This allows for selective deprotection at various stages of the synthesis.

Side-Chain Protection in Boc-SPPS

In Boc-based SPPS, side-chain functional groups are typically protected with groups that are stable to the TFA used for Nα-Boc removal but are cleaved during the final step with strong acids like anhydrous hydrogen fluoride (HF).[12]

Table 3: Common Side-Chain Protecting Groups in Boc-SPPS and Their Stability

| Amino Acid | Side-Chain Protecting Group | Stability to TFA (for Nα-Boc removal) | Final Cleavage Reagent | Reference(s) |

| Arg | Tosyl (Tos) | Stable | HF | [13] |

| Arg | Nitro (NO₂) | Stable | HF | [13] |

| Asp/Glu | Benzyl (Bzl) | Stable | HF | |

| Cys | 4-methylbenzyl (Meb) | Stable | HF | [14] |

| His | Dinitrophenyl (Dnp) | Stable | Thiophenol (orthogonal) | [13][15] |

| His | Tosyl (Tos) | Labile to HOBt, can be unstable | HF | [13] |

| Lys | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | Stable | HF | [13] |

| Met | None (Sulfoxide) | Prone to oxidation and S-alkylation | HF with scavengers | [16][17] |

| Trp | Formyl (For) | Stable | Piperidine/HF with scavengers | [15] |

| Tyr | 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) | Stable | HF | [13] |

Common Side Reactions

During the repetitive acid treatments in Boc-SPPS, several side reactions can occur, potentially leading to impurities and reduced yields.

-

t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Tryptophan and Methionine.[17][18] This is typically suppressed by adding "scavengers" like thioanisole or triisopropylsilane (TIS) to the cleavage cocktail.[1]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, especially during the final strong acid cleavage step.[9] This can lead to a mixture of α- and β-aspartyl peptides.

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to the formation of a diketopiperazine and cleavage of the peptide from the resin. This side reaction can be suppressed in Boc-based synthesis by using in situ neutralization protocols.[19]

-

Oxidation of Methionine: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide, particularly under acidic conditions.[19] The inclusion of scavengers like dithiothreitol (DTT) can help suppress this.[19]

The following diagram illustrates the pathway of aspartimide formation.

Experimental Protocols

Detailed and validated protocols are essential for the successful application of Boc-protected amino acids.

Protocol 1: Standard Nα-Boc Deprotection in SPPS

This protocol outlines a typical cycle for removing the Nα-Boc group during solid-phase peptide synthesis.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Isopropyl alcohol (IPA)

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.

-

Pre-wash: Wash the resin with a 50% (v/v) solution of TFA in DCM for 5 minutes.[9]

-

Deprotection: Treat the resin with a fresh 50% (v/v) solution of TFA in DCM for 15-25 minutes with agitation.[9] For peptides containing sensitive residues like Cys, Met, or Trp, add 0.5% dithioethane (DTE) as a scavenger to the TFA solution.[9][18]

-

Washing: Wash the resin thoroughly with DCM (3x) followed by IPA (2x) to remove residual TFA.[9]

-

Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of DIEA in DCM (2x for 2 minutes each).

-

Final Wash: Wash the resin again with DCM (3x) to remove excess base. The peptide-resin is now ready for the next coupling step.

Protocol 2: HPLC-MS Monitoring of Boc Deprotection

This protocol provides a method to quantitatively monitor the rate of Boc group cleavage.

Materials:

-

Boc-protected amino acid or peptide

-

Deprotection reagent (e.g., 50% TFA in DCM)

-

Quenching solution (e.g., initial mobile phase composition)

-

Reversed-phase HPLC system with a C18 column and UV detector

-

Mass spectrometer (MS) with an electrospray ionization (ESI) source

Procedure:

-

Reaction Setup: Dissolve the Boc-protected substrate in the deprotection reagent at a known concentration and temperature (e.g., room temperature).

-

Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it significantly with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Analysis: Inject the quenched and diluted sample into the LC-MS system.

-

Data Acquisition: Monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak over time. Quantify the relative peak areas from the UV chromatogram to determine the percentage of deprotection at each time point.

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group remains an indispensable tool in chemical synthesis due to its well-defined and reliable stability profile. Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable lability in the presence of acid, provides chemists with a versatile option for amine protection. A thorough understanding of its stability, potential side reactions, and the appropriate use of side-chain protection and scavengers is critical for the successful synthesis of complex peptides and other molecular targets. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers to optimize their synthetic strategies and achieve higher yields and purity in their products.

References

- 1. peptide.com [peptide.com]

- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 16. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. peptide.com [peptide.com]

- 19. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Use of Boc-N-Me-Dl-Val-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation, the substitution of the amide proton with a methyl group, confers several advantageous properties to peptides. These include enhanced proteolytic stability, leading to a longer in vivo half-life, and improved membrane permeability, which can increase oral bioavailability. Furthermore, the conformational constraints imposed by the N-methyl group can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its biological target.

Boc-N-Me-Dl-Val-OH is a protected, N-methylated derivative of the amino acid valine. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus makes it suitable for use in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl (Boc/benzyl) protection strategy. The DL-racemic nature of this particular building block may be utilized in specific applications, such as the generation of peptide libraries for screening purposes or when the stereochemistry at this position is not critical for activity. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using Boc-SPPS.

Challenges in Incorporating N-Methylated Amino Acids

The primary challenge in the SPPS of peptides containing N-methylated amino acids lies in the coupling step. The presence of the N-methyl group increases steric hindrance and reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amines. This can lead to incomplete coupling reactions, resulting in deletion sequences and lower overall yields of the desired peptide. Consequently, the choice of coupling reagent and reaction conditions is critical for successful synthesis.

Data Presentation: Comparison of Coupling Reagents

The selection of an appropriate coupling reagent is crucial for overcoming the steric hindrance associated with N-methylated amino acids. The following table summarizes the performance of several common coupling reagents used in SPPS for the acylation of sterically hindered and N-methylated amino acids.

| Coupling Reagent | Reagent Type | Typical Coupling Efficiency for N-Methylated Amino Acids | Relative Reaction Rate | Key Considerations |

| HATU | Uronium Salt | >95% | Very Fast | Highly effective for hindered couplings. Should be used with a non-nucleophilic base like DIPEA. |

| HBTU | Uronium Salt | 90-95% | Fast | A cost-effective and reliable option, though generally less reactive than HATU for hindered residues. |

| PyBOP | Phosphonium Salt | 90-95% | Fast | Byproducts are generally less problematic than those from BOP. Effective for hindered residues. |

| PyAOP | Phosphonium Salt | >95% | Very Fast | Especially effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. |

| BOP-Cl | Phosphinoyl Chloride | Moderate | Moderate | An older reagent used for hindered couplings, but can cause significant racemization. |

| COMU | Uronium Salt | >95% | Very Fast | A third-generation uronium reagent with high solubility and a good safety profile. |

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Protocol 1: General Boc-SPPS Cycle for Incorporation of this compound